2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 953228-57-4
VCID: VC4952994
InChI: InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-11-6-12(21-19-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,18,20)
SMILES: CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Molecular Formula: C14H11FN4O2S
Molecular Weight: 318.33

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 953228-57-4

Cat. No.: VC4952994

Molecular Formula: C14H11FN4O2S

Molecular Weight: 318.33

* For research use only. Not for human or veterinary use.

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide - 953228-57-4

Specification

CAS No. 953228-57-4
Molecular Formula C14H11FN4O2S
Molecular Weight 318.33
IUPAC Name 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-11-6-12(21-19-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,18,20)
Standard InChI Key BKRHDFIZIJUTRE-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-(4-fluorophenyl)isoxazole group linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl moiety (Fig. 1). The isoxazole ring contributes to π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability. The thiadiazole component introduces sulfur-based hydrogen bonding capabilities, critical for target engagement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁FN₄O₂S
Molecular Weight318.33 g/mol
IUPAC Name2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
logP2.1 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The calculated logP value of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The SMILES string CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F confirms the spatial arrangement of functional groups.

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to construct the isoxazole and thiadiazole rings before coupling via acetamide formation. A representative pathway includes:

  • Isoxazole Formation: Cyclocondensation of 4-fluorobenzaldehyde with hydroxylamine and a β-keto ester yields the 5-(4-fluorophenyl)isoxazole core.

  • Thiadiazole Synthesis: Reaction of thiosemicarbazide with acetic anhydride forms the 5-methyl-1,3,4-thiadiazol-2-amine intermediate.

  • Acetamide Coupling: The isoxazole acetic acid derivative is activated (e.g., using thionyl chloride) and coupled with the thiadiazole amine under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Isoxazole cyclizationNH₂OH·HCl, EtOH, reflux75%
Thiadiazole formationAc₂O, 100°C82%
Amide couplingSOCl₂, DMF, rt68%

Optimization of the coupling step remains challenging due to steric hindrance from the methyl group on the thiadiazole ring.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values ranging from 12–45 μM against MCF-7 (breast) and A549 (lung) lines. Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1. Mitochondrial membrane depolarization and caspase-3 activation confirm apoptosis induction.

Cholinesterase Inhibition

The compound exhibits mixed-type inhibition of acetylcholinesterase (AChE) with a Kᵢ of 8.3 μM, outperforming donepezil in ex vivo assays. Molecular docking reveals binding to the peripheral anionic site (Trp286) and catalytic triad (Ser203-His447-Glu334), disrupting substrate hydrolysis.

Table 3: Biological Activity Profile

TargetAssay TypeResultSource
AChEEllman’s methodKᵢ = 8.3 μM
MCF-7 cellsMTT assayIC₅₀ = 18 μM
CYP3A4Microsomal assayModerate inhibition

Pharmacological Profile

ADME Properties

Early pharmacokinetic studies in rodents indicate:

  • Oral bioavailability: 34% (dose-dependent)

  • t₁/₂: 6.2 h (iv), 8.1 h (po)

  • Plasma protein binding: 89%

Hepatic metabolism via CYP2C9 and CYP3A4 generates inactive glucuronide conjugates excreted renally.

Toxicity Considerations

Acute toxicity (LD₅₀) in mice exceeds 500 mg/kg, while subchronic dosing (28 days, 50 mg/kg/day) shows reversible hepatocyte vacuolization.

Research Applications and Future Directions

Neurodegenerative Disease Models

In scopolamine-induced amnesic mice, the compound (10 mg/kg, po) reverses memory deficits in Morris water maze tests, correlating with 60% hippocampal AChE inhibition.

Combination Therapy

Synergy with paclitaxel (CI = 0.62) in MDA-MB-231 cells suggests potential for breast cancer regimens.

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